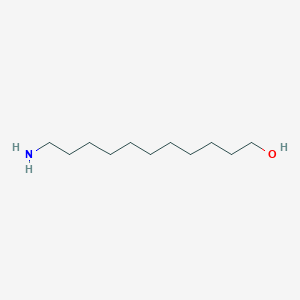

11-Aminoundecan-1-ol

Übersicht

Beschreibung

11-Aminoundecan-1-ol is a chemical compound that serves as a monomer in the synthesis of nylon-11, a polyamide known for its resistance to vibration, shock, and stability when in contact with fuels. It is also used in various industrial applications such as automobile parts, industrial fabrics, and brushes. The compound is synthesized from ricinoleic acid, which is isolated from castor bean oil .

Synthesis Analysis

The synthesis of 11-Aminoundecan-1-ol has been achieved through different methods. One approach involves the catalytic ammonolysis of 11-bromoundecanoic acid, with optimal conditions leading to a yield of up to 70% . Another method uses 11-bromoundecanoic acid and hydrobromic acid as raw materials, with a reported yield of 72% under optimal conditions . These methods highlight the efficiency and potential for high-yield production of 11-Aminoundecan-1-ol.

Molecular Structure Analysis

The molecular structure of 11-Aminoundecan-1-ol has been characterized in various studies. For instance, the compound forms a monoclinic space group C2/c with specific unit cell parameters when crystallized, as determined by single-crystal X-ray diffraction . Additionally, the compound has been incorporated into copolymers, resulting in a layered structure related to poly(L-alanine) .

Chemical Reactions Analysis

11-Aminoundecan-1-ol is reactive and can form various copolymers. It has been used to synthesize a biodegradable copolymer with L-alanine, which exhibits a layered structure . Another study reported the synthesis of a polyesteramide copolymer based on ε-caprolactone and 11-aminoundecanoic acid, which showed an increase in melting temperature and thermal stability with the increase in aminoundecanoic acid content .

Physical and Chemical Properties Analysis

The physical and chemical properties of 11-Aminoundecan-1-ol and its derivatives have been extensively studied. The compound's thermal degradation has been analyzed, revealing that the ester bond decomposes at a lower temperature than the amide bond . In terms of biological activity, a derivative synthesized from curcumol showed significant blood pressure-lowering activity in anesthetized rats . Furthermore, the compound's carcinogenic potential was evaluated in a bioassay, which indicated that it was carcinogenic for male F344 rats but not for female rats or B6C3F1 mice .

Wissenschaftliche Forschungsanwendungen

Biofilm Inhibition

- Application Summary : 11-Aminoundecan-1-ol has been used as a component in the development of a novel inhibitor for the enzyme, methylthioadenosine nucleosidase (MTAN). MTAN is a key enzyme in bacterial metabolic pathways, which include S-adenosylmethionine catabolism and purine nucleotide recycling .

- Methods of Application : The compound was selected from a screened library of 34 candidates and was incorporated into a hydrolytically degradable photo-cross-linked poly (vinyl alcohol)-tyramine-based (PVA-Tyr) hydrogel delivery system .

- Results or Outcomes : The lead MTAN inhibitor showed a minimum biofilm inhibitory concentration of 2.2 ± 0.4 μM against a clinical staphylococcal species isolated from an infected implant. The compound significantly reduced biofilm formation (77.2 ± 8.4% biofilm inhibition) when released from the PVA-hydrogel system .

Antimicrobial Agent

- Application Summary : 11-Aminoundecan-1-ol has been identified as a potential antimicrobial agent against human pathogens .

- Methods of Application : The compound is used in its pure form and applied directly to the pathogen. The exact method of application can vary depending on the specific pathogen and the context of the experiment .

- Results or Outcomes : It has been found to be effective against a variety of pathogens, including HIV, by preventing the virus from attaching to cells .

Antiviral Agent

- Application Summary : 11-Aminoundecan-1-ol has shown efficacy in inhibiting the replication of human Herpes simplex virus types 1 and 2 (HSV) in vitro .

- Methods of Application : The compound is used in its pure form and applied directly to the virus. The exact method of application can vary depending on the specific virus and the context of the experiment .

- Results or Outcomes : The compound may inhibit replication by binding to the HSV glycoprotein B envelope protein GP2 .

Antiviral Agent Against Plant Viruses

- Application Summary : 11-Aminoundecan-1-ol has shown activity against plant viruses .

- Methods of Application : The compound is used in its pure form and applied directly to the virus. The exact method of application can vary depending on the specific virus and the context of the experiment .

- Results or Outcomes : The compound may inhibit replication by binding to the virus’s proteins .

Receptor Stabilizer

- Application Summary : 11-Aminoundecan-1-ol is a bifunctional molecule that binds to the receptor and stabilizes it .

- Methods of Application : The compound is used in its pure form and applied directly to the receptor. The exact method of application can vary depending on the specific receptor and the context of the experiment .

- Results or Outcomes : This binding prevents azides from reacting with lysine and stabilizes the receptor .

Safety And Hazards

Eigenschaften

IUPAC Name |

11-aminoundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSCNTGILDKNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

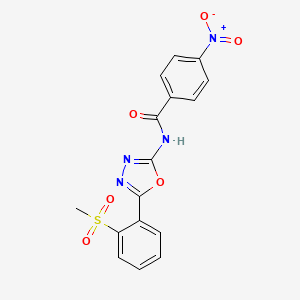

C(CCCCCN)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Aminoundecan-1-ol | |

CAS RN |

27780-89-8 | |

| Record name | 11-aminoundecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

methanone](/img/structure/B2503964.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)